Product packaging for 14-Hydroxymorphine(Cat. No.:CAS No. 3371-56-0)

14-Hydroxymorphine

Cat. No.: B13426287
CAS No.: 3371-56-0
M. Wt: 301.34 g/mol
InChI Key: WYMBHLXUDPDGQJ-BRJGLHKUSA-N
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Description

Contextualization within the Morphinan (B1239233) Alkaloid Framework

14-Hydroxymorphine is a semi-synthetic opioid that belongs to the morphinan class of alkaloids. The morphinan skeleton is the fundamental structure of many opioids, including naturally occurring compounds like morphine and codeine, as well as numerous semi-synthetic and synthetic derivatives. nih.govnih.gov The structure of morphinans is characterized by a nitrogen-containing phenanthrene (B1679779) derivative. nih.gov The stereochemistry of the morphinan scaffold, which includes three asymmetric centers (at positions 9, 13, and 14), is crucial in determining the pharmacological selectivity and binding affinity for different opioid receptor subtypes. mdpi.com

Naturally occurring morphinan alkaloids typically feature a B/C-cis ring fusion. mdpi.com In these natural opioids, such as morphine and codeine, position 14 is unsubstituted. mdpi.comresearchgate.net However, synthetic modifications at this position have been a significant area of research, leading to the discovery of compounds with a wide range of activities. nih.govmdpi.com this compound is structurally distinct from morphine by the addition of a hydroxyl group at the C-14 position. akjournals.comnih.gov This modification places it within the family of 14-oxygenated morphinans, a group that has been extensively studied for the development of novel analgesics. nih.govmdpi.com

Historical Perspectives on 14-Oxygenated Morphinans Research

Research into 14-oxygenated morphinans has been a continuous effort to develop opioid analgesics with improved therapeutic profiles, aiming for potent pain relief with fewer adverse effects. nih.govmdpi.com The structure of morphine was first elucidated in 1925, and its first total synthesis was achieved in 1956, paving the way for extensive research into its derivatives. nih.gov

Early studies in the mid-20th century explored the effects of various structural modifications to the morphine molecule. In the 1960s, the synthesis and pharmacological properties of this compound and its derivatives were investigated. jst.go.jp These studies found that the introduction of a 14-hydroxyl group generally led to reduced toxicity and increased analgesic and antitussive actions. jst.go.jp The development of clinically significant 14-hydroxylated compounds like oxycodone and oxymorphone further highlighted the importance of this structural feature. akjournals.com

The pursuit of safer opioid therapeutics has driven ongoing research into 14-oxygenated-N-methylmorphinan-6-ones. nih.govmdpi.com This has involved targeted modifications at various positions on the morphinan skeleton, including positions 5, 6, 14, and 17, to understand their impact on opioid receptor binding and functional activity. mdpi.comresearchgate.net A significant advancement in this area was the discovery that substituting the 14-hydroxyl group with a methoxy (B1213986) group could increase binding affinity and analgesic potency. mdpi.comfrontiersin.org

Significance of the 14-Hydroxyl Group in Opioid Analogue Design

The introduction of a hydroxyl group at the C-14 position of the morphinan skeleton has a profound impact on the pharmacological properties of opioid analogues. akjournals.com This modification is a key strategy in the design of new opioid ligands with potentially improved therapeutic profiles. nih.govmdpi.com

The presence of the 14-hydroxyl group can significantly influence a compound's binding affinity for opioid receptors and its functional activity as an agonist or antagonist. For instance, the introduction of a 14-hydroxyl group into dihydromorphinone and dihydrocodeinone to yield oxymorphone and oxycodone, respectively, results in compounds that are more potent than their 14-unsubstituted counterparts. akjournals.com However, this compound itself is reported to be less potent than morphine. akjournals.com

Docking studies have suggested that the 14-hydroxyl group can form a hydrogen bond with specific amino acid residues in the opioid receptor, such as D1473.32, which can contribute to the ligand-receptor interaction. acs.org The substitution of this hydroxyl group with other moieties, such as alkoxy groups, has been shown to further modulate the pharmacological profile. For example, replacing the 14-hydroxyl group in oxymorphone with a methoxy group leads to 14-O-methyloxymorphone, a compound with increased mu-opioid receptor (MOR) affinity and significantly enhanced antinociceptive potency. nih.govfrontiersin.org

Furthermore, the 14-hydroxyl group is a crucial feature in the development of important opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). mdpi.com The selective N-demethylation of 14-hydroxymorphinan precursors is a key step in the synthesis of these vital medicines. acs.orgresearchgate.net

Table of Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference
14-O-Phenylpropyloxymorphone (POMO) 0.0730.130.30 frontiersin.org
14-O-methyloxymorphone (14-OMO) --- frontiersin.org
Morphine --- frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO4 B13426287 14-Hydroxymorphine CAS No. 3371-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3371-56-0

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-methyl-1,2,4,7,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C17H19NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-5,11-12,15,19-21H,6-8H2,1H3/t11-,12+,15-,16-,17+/m0/s1

InChI Key

WYMBHLXUDPDGQJ-BRJGLHKUSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O

Canonical SMILES

CN1CCC23C4C(C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 14 Hydroxymorphine and Its Analogues

Chemical Synthesis Approaches to 14-Hydroxymorphine Scaffolds

The construction of the intricate 14-hydroxymorphinan framework has been a significant focus of synthetic organic chemistry, leading to the development of both total and semi-synthetic methodologies.

De Novo Enantioselective Synthesis of 14-Hydroxy-6-oxomorphinans

While most morphinans are produced via semi-synthesis from poppy-derived materials, de novo total synthesis offers the advantage of accessing non-natural enantiomers and reducing reliance on botanical sources. A concise enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans has been developed, yielding pharmacologically significant compounds. This approach is exemplified by the synthesis of 4,5-desoxynaltrexone and 4,5-desoxynaloxone. plos.org

The key steps in this synthetic route include:

Diastereoselective alkene epoxidation: This step is crucial for installing the C-14 hydroxyl group with the correct stereochemistry. The epoxidation of a tetrasubstituted alkene intermediate occurs on the face opposite to a substituted benzyl (B1604629) group. plos.org

Base-promoted β-elimination and epoxide ring-opening: Subsequent treatment with a base leads to the formation of the desired 14-hydroxy intermediate. plos.org

Reductive Heck cyclization: This reaction forms the C12-C13 bond and establishes the all-carbon quaternary stereocenter, a key feature of the morphinan (B1239233) core. plos.org

This synthetic sequence, starting from commercially available and inexpensive compounds, allows for the preparation of 14-hydroxy-6-oxomorphinans in a limited number of steps, with the synthesis of 4,5-desoxynaltrexone and 4,5-desoxynaloxone being achieved in 13 distinct chemical operations conducted in 11 reaction vessels. plos.org

Semi-synthetic Routes from Morphinan Precursors

Semi-synthetic methods, utilizing readily available morphinan alkaloids such as thebaine and oripavine, are the most common and industrially significant routes to this compound derivatives like oxycodone and oxymorphone.

These routes typically involve a two-step process:

Oxidation: The dienol ether functionality in thebaine or oripavine is oxidized to introduce the 14-hydroxyl group and a 6-keto group, forming an α,β-unsaturated ketone intermediate.

Reduction: The double bond in the intermediate is then reduced, typically through catalytic hydrogenation, to yield the final 14-hydroxydihydromorphinone.

PrecursorIntermediateProduct
Thebaine14-HydroxycodeinoneOxycodone
Oripavine14-HydroxymorphinoneOxymorphone

This table summarizes the semi-synthetic routes from common morphinan precursors to this compound analogues.

The oxidation of thebaine is often carried out using oxidizing agents like hydrogen peroxide or peroxyacids (e.g., peracetic acid, m-chloroperbenzoic acid) in acidic media. rsc.orgmdpi.comgoogle.com Similarly, oripavine can be oxidized with peroxyacetic acid to form 14-hydroxymorphinone. google.comgoogle.com The subsequent reduction of the α,β-unsaturated ketone is commonly achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C, Pd/BaSO₄). rsc.orggoogle.comchinesechemsoc.org

Selective C-14 Oxidation Techniques for Morphine Derivatives

The direct and selective introduction of a hydroxyl group at the C-14 position of morphine derivatives that lack the diene system of thebaine presents a synthetic challenge. Several methods have been developed to achieve this transformation.

One notable technique is the catalytic direct autoxidation of codeinone (B1234495) . In this method, codeinone is efficiently converted to 14-hydroxycodeinone through catalytic air oxidation in an aqueous solution. nih.govacs.orgacs.orgresearchgate.net This process utilizes simple manganese or copper salts as catalysts, such as MnSO₄, KMnO₄, and CuSO₄. nih.govacs.org The reaction requires a reducing agent, like sodium thiosulfate, to be present in the reaction mixture, presumably to reduce a detrimental peroxide intermediate. nih.govacs.orgacs.org This method is significant as it allows for the use of the more abundant codeine as a starting material for 14-hydroxylated opiates without needing to go through a thebaine-like intermediate. nih.govacs.orgresearchgate.net

Another approach involves the oxidation of allylic hydroxy groups . For instance, a morphinone (B1233378) compound can be oxidized to a 14-hydroxynormorphinone derivative using an oxidizing agent effective for oxidizing allylic hydroxy groups, such as sodium dichromate. google.comgoogle.com

Furthermore, a two-step sequence involving Pd-mediated ketone to enone dehydrogenation followed by C-H allylic oxidation using Cu(II) and O₂ has been reported for the installation of the C-14 hydroxyl group in the asymmetric synthesis of (-)-naltrexone. researchgate.net

Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a versatile template for the synthesis of a wide range of analogues with diverse pharmacological properties. Derivatization at various positions of the morphinan nucleus, particularly at the nitrogen atom (N-17) and the C-5 position, has been extensively explored to modulate activity, selectivity, and potency.

N-Substituent Modifications and Their Synthetic Impact

The substituent at the N-17 position of the morphinan skeleton is a critical determinant of the pharmacological profile, dictating whether a compound will act as an agonist, an antagonist, or a partial agonist. plos.orgnih.gov The synthesis of N-substituted this compound analogues typically involves the N-demethylation of a precursor followed by N-alkylation or N-acylation.

Noroxymorphone (B159341) is a key intermediate for the synthesis of important opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). cdnsciencepub.comacs.orgchemrxiv.orgresearchgate.net The synthesis of these antagonists is achieved through the alkylation of the secondary amine of noroxymorphone with an appropriate alkylating agent, such as allyl bromide for naloxone and cyclopropylmethyl bromide for naltrexone. cdnsciencepub.com

N-SubstituentResulting Compound (from Oxymorphone backbone)Pharmacological Profile
Methyl (-CH₃)Oxymorphoneμ-Opioid Agonist
Allyl (-CH₂CH=CH₂)NaloxoneOpioid Antagonist
Cyclopropylmethyl (-CH₂-c-C₃H₅)NaltrexoneOpioid Antagonist
Phenethyl (-CH₂CH₂Ph)N-PhenethyloxymorphonePotent μ-Opioid Agonist

This table illustrates the impact of different N-substituents on the pharmacological profile of 14-hydroxymorphinans derived from the oxymorphone scaffold.

The introduction of a phenethyl group at the N-17 position has been shown to be highly favorable for improving affinity and selectivity at the μ-opioid receptor, resulting in potent agonism and antinociceptive efficacy. plos.orgresearchgate.netnih.gov Conversely, larger N-substituents like allyl and cyclopropylmethyl groups generally confer antagonist properties. plos.orgnih.govnih.gov The size and nature of the N-substituent influence the interaction with the opioid receptor, with larger groups potentially preventing the conformational change required for receptor activation. nih.gov

C-5 Position Modifications in 14-Oxygenated N-methylmorphinan-6-ones

Structural modifications at the C-5 position of 14-oxygenated N-methylmorphinan-6-ones have been investigated to develop potent antinociceptives with improved side-effect profiles. mdpi.comnih.gov The introduction of small alkyl or arylalkyl groups at this position can significantly impact the pharmacological properties of the resulting compounds.

A notable example is the chemical derivatization of 14-O-methyloxymorphone by introducing a methyl group at the C-5 position to create 14-methoxymetopon (B146635). mdpi.com This modification has been shown to yield potent opioid analgesics. nih.gov

C-5 SubstituentParent CompoundResulting Analogue
Methyl (-CH₃)14-O-methyloxymorphone14-Methoxymetopon
Benzyl (-CH₂Ph)14-Methoxymetopon5-Benzyl-14-methoxymetopon

This table highlights examples of C-5 position modifications in 14-oxygenated N-methylmorphinan-6-ones.

The synthesis of these C-5 substituted analogues often starts from thebaine. nih.gov The introduction of a benzyl group at the C-5 position of 14-methoxymetopon has been shown to produce a potent μ-opioid antinociceptive agent with a reduced propensity to cause unwanted motor impairment. nih.gov Structure-activity relationship (SAR) studies reveal a subtle interplay between the substituents at the C-5 and C-14 positions, which allows for the fine-tuning of the pharmacological profile of these morphinans. acs.orgnih.gov

Transformations of the C-6 Carbonyl Group in 14-Oxygenated N-methylmorphinan-6-ones

The carbonyl group at the C-6 position of 14-oxygenated N-methylmorphinan-6-ones is a highly versatile functional group, making it a prime target for chemical modifications aimed at discovering opioid ligands with improved pharmacological profiles. mdpi.comnih.gov A variety of synthetic approaches have been employed to transform this keto function into a diverse array of functionalities.

Early research focused on converting the C-6 carbonyl into derivatives such as hydrazones, oximes, and semicarbazones. mdpi.com More recent strategies have explored the introduction of amino and guanidino groups, leading to compounds with high efficacy and selectivity for the mu-opioid receptor (MOR). nih.gov These transformations highlight the chemical adaptability of the C-6 position and its importance in structure-activity relationship studies.

One significant transformation is the complete removal of the C-6 carbonyl group through a Wolff–Kishner reduction. mdpi.com This deletion of the keto group in 14-hydroxy and 14-alkoxy substituted N-methylmorphinan-6-ones results in the corresponding 6-desoxo-N-methylmorphinans. mdpi.com Studies on these 6-desoxo compounds have shown that they maintain comparable antinociceptive potencies to their 6-keto counterparts, indicating that the C-6 carbonyl is not essential for in vivo agonist activity in these specific analogues. researchgate.net

Another synthetic route involves the introduction of acrylonitrile (B1666552) substructures at the C-6 position. mdpi.com However, in the case of oxycodone and 14-O-methyloxycodone, this reaction leads to an unexpected opening of the ether bridge between C-4 and C-5, forming the respective acrylonitrile derivatives. researchgate.net

The table below summarizes some of the key transformations of the C-6 carbonyl group and their outcomes.

Starting Material ClassTransformationResulting Functional Group/StructureReference
14-Oxygenated N-methylmorphinan-6-onesReaction with hydrazines, hydroxylamines, semicarbazidesHydrazones, Oximes, Semicarbazones mdpi.com
14-O-methyloxymorphoneIntroduction of amino and guanidino groups6-Amino and 6-Guanidino derivatives nih.gov
14-Hydroxy and 14-Alkoxy N-methylmorphinan-6-onesWolff–Kishner Reduction6-Desoxo-N-methylmorphinans mdpi.com
Oxycodone, 14-O-methyloxycodoneReaction with acrylonitrile4,5-epoxy-ring opened 5,6-didehydromorphinan-6-carbonitriles researchgate.net

O-Methylation at C-14 and Other Positions in 14-Hydroxylated Morphinans

Modifications at the C-14 position of the morphinan skeleton have been a key strategy in the design of novel opioid analgesics. mdpi.com The substitution of the hydroxyl group at C-14 with a methoxy (B1213986) group has been a particularly fruitful area of research. For instance, the methylation of the 14-hydroxyl group in oxymorphone yields 14-O-methyloxymorphone. mdpi.com This specific modification has served as a lead compound for the development of numerous series of 14-alkoxymorphinan-6-ones. mdpi.com

Further chemical derivatization has explored methylation at other positions in conjunction with the 14-O-methoxy group. A notable example is the introduction of a methyl group at the C-5 position of 14-O-methyloxymorphone, which results in the creation of 14-methoxymetopon. mdpi.com This dual modification was found to retain high subnanomolar affinity for the mu-opioid receptor (MOR) while reducing affinities for the delta (DOR) and kappa (KOP) opioid receptors, thereby increasing MOR selectivity. mdpi.com The methylation at C-5 in this context did not significantly alter the in vitro or in vivo MOR agonist activity. mdpi.com

The synthesis of these methylated analogues often involves standard methylation procedures. For example, the synthesis of 5-benzyl substituted morphinans, a related modification, utilizes sodium hydride and dimethyl sulfate (B86663) in dimethylformamide at 0 °C for the methylation step. mdpi.com While the 14-hydroxy group is crucial for the pharmacological profile of certain morphinans, its methylation to a methoxy group has proven to be a valuable strategy in medicinal chemistry for fine-tuning receptor affinity and selectivity. mdpi.comnii.ac.jp

The following table outlines key O-methylation modifications in 14-hydroxylated morphinans.

Parent CompoundPosition(s) of O-MethylationResulting CompoundKey Pharmacological ObservationReference
OxymorphoneC-1414-O-methyloxymorphoneLead compound for 14-alkoxymorphinans mdpi.com
14-O-methyloxymorphoneC-514-MethoxymetoponIncreased MOR selectivity mdpi.com

Biotransformation Pathways Involving 14 Hydroxymorphine

Microbial Biotransformation of Morphinans to 14-Hydroxymorphine

The conversion of morphinan (B1239233) alkaloids into their 14-hydroxylated derivatives is a significant area of research, largely due to the enhanced analgesic properties of these resulting compounds. oup.com The chemical synthesis of these derivatives is often challenging, which has led to the exploration of microorganisms as biocatalysts. asm.orgniscpr.res.in

Several bacterial species have been identified for their capacity to transform morphine and codeine into 14-hydroxylated compounds. These microorganisms utilize morphinan alkaloids, initiating specific biochemical reactions.

Pseudomonas putida M10 : Isolated from industrial waste, this strain is notable for its ability to metabolize both morphine and codeine. nih.govoup.com Washed-cell incubations of P. putida M10 with morphine yield a variety of products, including 14β-hydroxymorphine and 14β-hydroxymorphinone. asm.orgnih.gov The bacterium can also convert codeine into metabolites like 14β-hydroxycodeine. nih.gov

Arthrobacter sp. : This bacterial genus has been reported to facilitate the hydroxylation of morphine, producing this compound, although in some cases, the yields were low. asm.orgnih.govoup.com

Bacillus sp. : A strain of Bacillus isolated from soil using morphine as the sole carbon source can transform morphine and codeine into 14-hydroxymorphinone and 14-hydroxycodeinone as the primary products, with this compound and 14-hydroxycodeine as minor metabolites. niscpr.res.in

Rhizobium radiobacter R89-1 : This Gram-negative soil bacterium is capable of transforming codeine into four different C-14-hydroxy derivatives. researchgate.netresearchgate.net It has also been shown to produce this compound from morphine. nih.govresearchgate.net Using this strain as a whole-cell catalyst, a 100% conversion of codeine to 14-hydroxycodeine as a single product was achieved at concentrations up to 6.0 g/L. researchgate.net

Table 1: Bacterial Strains Involved in 14-Hydroxylation of Morphinans

Bacterial Strain Substrate(s) Key 14-Hydroxylated Product(s) Reference(s)
Pseudomonas putida M10 Morphine, Codeine 14β-Hydroxymorphine, 14β-Hydroxymorphinone, 14β-Hydroxycodeine asm.org, nih.gov, nih.gov
Arthrobacter sp. Morphine This compound asm.org, nih.gov, oup.com
Bacillus sp. Morphine, Codeine 14-Hydroxymorphinone, 14-Hydroxycodeinone, this compound (minor) niscpr.res.in
Rhizobium radiobacter R89-1 Codeine, Morphine 14-Hydroxycodeine, this compound nih.gov, researchgate.net, researchgate.net

The microbial transformation of morphine alkaloids into their 14-hydroxy derivatives often involves a multi-step enzymatic process. researchgate.net Key enzymes identified in these pathways include morphine dehydrogenase and morphinone (B1233378) reductase. researchgate.net In Pseudomonas putida M10, morphine dehydrogenase catalyzes the initial oxidation of morphine and codeine to morphinone and codeinone (B1234495), respectively. nih.govoup.com Subsequently, morphinone reductase converts these intermediates into hydromorphone and hydrocodone. nih.govoup.com

The bioconversion capabilities of various bacteria provide pathways to valuable semisynthetic opiate drugs from more abundant precursors like morphine and codeine.

From Morphine : P. putida M10 oxidizes morphine to produce a range of transformation products, including 14β-hydroxymorphine and 14β-hydroxymorphinone. asm.orgnih.gov Bacillus sp. also converts morphine, yielding 14-hydroxymorphinone as a major product and this compound as a minor one. niscpr.res.in Similarly, Rhizobium radiobacter can produce this compound from morphine. nih.govresearchgate.net

From Codeine : P. putida M10 transforms codeine into several clinically important compounds, including 14β-hydroxycodeine. oup.com When codeinone is used as the substrate with P. putida M10, 14β-hydroxycodeinone and 14β-hydroxycodeine are produced. oup.com Bacillus sp. converts codeine primarily to 14-hydroxycodeinone. niscpr.res.in Rhizobium radiobacter R89-1 has demonstrated the ability to convert codeine into various hydroxylated metabolites, such as 14-hydroxycodeine and 14-hydroxycodeinone. researchgate.net

Table 2: Microbial Bioconversion of Morphine and Codeine

Substrate Microorganism Resulting 14-Hydroxylated Metabolites Reference(s)
Morphine Pseudomonas putida M10 14β-Hydroxymorphine, 14β-Hydroxymorphinone asm.org, nih.gov
Morphine Bacillus sp. 14-Hydroxymorphinone (major), this compound (minor) niscpr.res.in
Codeine Pseudomonas putida M10 14β-Hydroxycodeine, 14β-Hydroxycodeinone oup.com
Codeine Rhizobium radiobacter R89-1 14-Hydroxycodeine, 14-Hydroxycodeinone researchgate.net

General Theoretical Considerations of Opioid Biotransformation Pathways Relevant to this compound

Drug metabolism, or biotransformation, is a fundamental process that converts lipophilic drugs into more water-soluble (hydrophilic) compounds to facilitate their excretion. nih.govjove.com This process primarily occurs in the liver and is generally divided into two main phases: Phase I (functionalization) and Phase II (conjugation). taylorandfrancis.comnih.gov

Phase I reactions introduce or expose polar functional groups (like -OH or -NH2) on a drug molecule. jove.comnih.gov These reactions typically involve oxidation, reduction, or hydrolysis. nih.govcambridge.org The primary goal is to increase the polarity of the xenobiotic, although the resulting metabolite may still be pharmacologically active. nih.govnih.gov

The most significant enzyme system involved in Phase I metabolism is the cytochrome P450 (CYP) family of enzymes, located mainly in the endoplasmic reticulum of liver cells. nih.govtaylorandfrancis.com For opioids, the CYP3A4 and CYP2D6 enzymes are particularly important. nih.gov These enzymes catalyze a variety of reactions, including:

Oxidation : This is a common reaction, encompassing aromatic and aliphatic hydroxylation, N- and O-dealkylation, N-oxidation, and sulfoxidation. nih.govjove.com For example, the conversion of codeine to morphine is an O-demethylation reaction catalyzed by CYP2D6. drugbank.comeuropa.eutga.gov.au

Hydrolysis : This involves the cleavage of ester and amide bonds. cambridge.org

Reduction : This type of reaction can also occur, often under anaerobic conditions. cambridge.org

Phase I metabolism can result in the bioactivation of a prodrug, such as the conversion of inactive codeine to the more potent analgesic, morphine. cambridge.org

Phase II reactions are conjugation reactions where an endogenous, highly polar molecule is attached to the drug or its Phase I metabolite. nih.govcambridge.org This process significantly increases water solubility, leading to inactive compounds that are easily excreted from the body, typically in urine or bile. jove.comnih.gov Drugs that already possess a suitable functional group can bypass Phase I and directly undergo Phase II conjugation. nih.gov

The main Phase II reactions include:

Glucuronidation : This is the most important Phase II reaction for many opioids. nih.gov It is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes and involves attaching glucuronic acid to the drug. nih.gov For instance, morphine is metabolized into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govdrugbank.com

Sulfation : This involves the addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). taylorandfrancis.com

Acetylation : The addition of an acetyl group. taylorandfrancis.comcambridge.org

Glutathione (B108866) Conjugation : This involves conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs). taylorandfrancis.comelsevier.es

These conjugation reactions are a critical step in the detoxification and elimination of opioids and their metabolites. elsevier.es

Molecular Pharmacology of 14 Hydroxymorphine Derivatives

Opioid Receptor Binding Affinity and Selectivity

The affinity and selectivity of a compound for different opioid receptor subtypes (μ, δ, and κ) are fundamental determinants of its pharmacological effects. These properties are typically assessed using radioligand competition binding assays.

Radioligand competition binding assays are a cornerstone in characterizing the interaction of new compounds with opioid receptors. plos.org These assays measure the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype from its binding site. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor. A lower Ki value indicates a higher binding affinity. frontiersin.org

These experiments are typically performed using membrane preparations from brain tissue of rodents (such as rats or guinea pigs) or from cell lines that have been genetically engineered to express a specific human opioid receptor subtype (e.g., CHO-hMOP, CHO-hDOP, CHO-hKOR). nih.govmdpi.com Commonly used radioligands include [³H]DAMGO for the μ-opioid receptor (MOR), [³H][D-Pen²,D-Pen⁵]enkephalin (DPDPE) or [³H]deltorphin II for the δ-opioid receptor (DOR), and [³H]U-69,593 for the κ-opioid receptor (KOR). researchgate.netplos.org

The presence of a 14-hydroxyl group can influence the binding affinity and selectivity of morphinan (B1239233) derivatives. For instance, the introduction of a 14-hydroxy group into morphine has been reported to influence its pharmacological profile. researchgate.net

Further modifications at other positions of the 14-hydroxymorphinan scaffold can lead to diverse binding profiles. For example, substituting the hydroxyl group at position 14 in oxymorphone with a methoxy (B1213986) group to create 14-O-methyloxymorphone not only enhances binding affinity for the MOR but also increases agonist potency. nih.govmdpi.com Similarly, replacing the N-methyl group in 14-O-methyloxymorphone and 14-methoxymetopon (B146635) with an N-phenethyl group can convert selective μ-opioid receptor ligands into dual μ/δ-opioid receptor agonists. scienceopen.com

The introduction of a 14-phenylpropoxy group in oxymorphone leads to a compound (POMO) with high affinity for all three opioid receptors, thereby losing the μ-receptor selectivity of the parent compound. frontiersin.org In another example, the 6-glycine conjugates of 14-phenylpropoxymorphinans demonstrated high affinity for μ, δ, and κ receptors. acs.org

The following table summarizes the binding affinities (Ki, nM) of selected 14-hydroxylated and related compounds for μ, δ, and κ opioid receptors.

Compoundµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Reference
14-O-Methyloxymorphone0.0730.130.30 frontiersin.org
POMO (14-O-Phenylpropyloxymorphone)0.0730.130.30 frontiersin.org
14-OMeC6SUHigh AffinityLower AffinityLower Affinity mdpi.com
N-Phenethyl-14-OMO (3a)High Affinity1.81- scienceopen.com
N-Phenethyl-14-MM (4a)High Affinity1.45- scienceopen.com
6-Glycine-14-Phenylpropoxymorphinan (13)0.16 - 1.40Subnanomolar/Low NanomolarSubnanomolar/Low Nanomolar acs.org
6-Glycine-14-Phenylpropoxymorphinan (14)0.16 - 1.40Subnanomolar/Low NanomolarSubnanomolar/Low Nanomolar acs.org
6-Glycine-14-Phenylpropoxymorphinan (17)0.16 - 1.40Subnanomolar/Low NanomolarSubnanomolar/Low Nanomolar acs.org
6-Glycine-14-Phenylpropoxymorphinan (18)0.16 - 1.40Subnanomolar/Low NanomolarSubnanomolar/Low Nanomolar acs.org

Opioid Receptor Functional Activity

Beyond binding affinity, it is crucial to determine the functional activity of a compound at the opioid receptor. This involves assessing its ability to activate the receptor and trigger downstream signaling cascades.

Opioid receptors are G protein-coupled receptors (GPCRs). frontiersin.orgdntb.gov.ua Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein, leading to its activation. scienceopen.com

The [³⁵S]GTPγS binding assay is a widely used functional assay to measure G protein activation. nih.gov It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. nih.gov The amount of incorporated radioactivity is proportional to the extent of G protein activation. This assay can differentiate between agonists (which stimulate [³⁵S]GTPγS binding), antagonists (which have no effect on their own but block agonist-induced stimulation), and inverse agonists (which decrease basal [³⁵S]GTPγS binding). scienceopen.comnih.gov These assays are typically performed on membranes from cells expressing the opioid receptor of interest. plos.orgmdpi.com

The [³⁵S]GTPγS binding assay allows for the determination of two key parameters of agonist activity: potency and efficacy.

Potency (EC₅₀): This is the concentration of an agonist that produces 50% of its maximal effect. A lower EC₅₀ value indicates higher potency.

Efficacy (Eₘₐₓ): This represents the maximum response an agonist can produce, typically expressed as a percentage of the response produced by a standard full agonist, such as DAMGO for the MOR. nih.govplos.org

For example, studies have shown that 14-O-methyloxymorphone demonstrates increased agonist potency at the MOR compared to oxymorphone. nih.govmdpi.com In the [³⁵S]GTPγS binding assay, N-phenethyl derivatives of 14-methoxy-N-methylmorphinan-6-ones showed high agonist potencies at the δ-opioid receptor. scienceopen.com The compound 14-OMeC6SU also demonstrated strong agonist activity in this assay. mdpi.com

The table below presents the potency (EC₅₀, nM) and efficacy (% stimulation relative to a standard agonist) for selected 14-hydroxylated and related compounds from [³⁵S]GTPγS binding assays.

CompoundReceptorPotency (EC₅₀, nM)Efficacy (% Stimulation)Reference
14-O-MethyloxymorphoneMOR-Increased vs. Oxymorphone nih.govmdpi.com
N-Phenethyl-14-OMO (3a)δOR9.34- scienceopen.com
N-Phenethyl-14-MM (4a)δOR9.54- scienceopen.com
14-OMeC6SUMOR-Strong Agonist Activity mdpi.com
Oxymorphone Derivative 6MOR2.63Similar to Oxymorphone plos.org
POMOMOR-Full Agonist frontiersin.org
POMODOR-Full Agonist frontiersin.org
POMOKOR-Partial Agonist frontiersin.org

The concept of "functional selectivity" or "biased agonism" proposes that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. mdpi.com For opioid receptors, the two primary signaling pathways are the G protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to side effects like respiratory depression and tolerance. mdpi.comfrontiersin.org

The discovery of ligands that are "G protein biased" – that is, they preferentially activate the G protein pathway while minimally recruiting β-arrestin – is a major focus of current opioid research. nih.govelifesciences.org This approach aims to develop safer analgesics with fewer adverse effects. mdpi.com

Research into the biased signaling of 14-hydroxylated opioids is an emerging area. For instance, the closely related ligand IBNtxA, which has a 14-hydroxyl group, showed reduced β-arrestin2 recruitment at the human MOR. nih.gov The direction of a hydroxyl group on the cyclohexene (B86901) ring of nalfurafine, a κ-opioid receptor agonist, has been shown to be a key factor for G-protein-biased signaling. mdpi.com These findings suggest that modifications to the 14-hydroxymorphinan scaffold could be a promising strategy for developing biased agonists with improved therapeutic profiles. mdpi.com

Molecular Mechanisms of Opioid Receptor Interaction

The interaction of 14-hydroxymorphine derivatives with opioid receptors is a complex process governed by the specific three-dimensional structure of both the ligand and the receptor's binding pocket. The introduction of a hydroxyl group at the C-14 position of the morphinan scaffold significantly influences the pharmacological profile of these compounds. plos.orgresearchgate.net This section explores the molecular underpinnings of these interactions through computational studies and analysis of receptor crystal structures.

In Silico Molecular Docking Studies and Receptor Ligand Interactions

Molecular docking simulations have become an invaluable tool for predicting how this compound derivatives and related compounds position themselves within the binding sites of opioid receptors, primarily the mu-opioid receptor (MOR). mdpi.comnrfhh.com These computational studies reveal key atomic-level interactions that are crucial for receptor binding and activation.

Docking studies on 14-oxygenated morphinans, such as derivatives of oxymorphone (14-hydroxydihydromorphinone), into the active state of the MOR have elucidated a conserved binding pattern. mdpi.com A primary and critical interaction is the formation of a charged hydrogen bond between the protonated nitrogen of the ligand and the highly conserved Aspartate residue at position 147 (Asp147) in transmembrane helix 3 (TM3). mdpi.combiorxiv.org This salt bridge is considered a canonical interaction for morphinan-based ligands and is a key anchor point for the molecule within the receptor.

Another conserved interaction involves a hydrogen bond network that connects the ligand to a Histidine residue at position 297 (His297) in TM6, often mediated by a water molecule. mdpi.com The phenolic hydroxyl group at C-3 of the morphinan's A-ring is also pivotal, typically forming hydrogen bonds that contribute to binding affinity. researchgate.net

The table below summarizes key interactions for this compound derivatives within the MOR binding pocket as predicted by molecular docking studies.

Interacting Ligand GroupReceptor ResidueType of InteractionReference
Protonated Nitrogen (N-17)Asp147 (TM3)Charged Hydrogen Bond / Salt Bridge mdpi.combiorxiv.org
Phenolic Hydroxyl (C-3)VariousHydrogen Bond researchgate.net
General Ligand StructureHis297 (TM6)Water-mediated Hydrogen Bond mdpi.com
14-Hydroxyl GroupAsp147 (TM3)Hydrogen Bond mdpi.comnih.gov
14-Benzyloxy GroupIle144 (TM3)Hydrophobic Interaction nih.gov

These in silico models provide a detailed hypothesis of the binding events, highlighting how subtle chemical modifications on the this compound scaffold can fine-tune the interactions with specific receptor residues, ultimately shaping the ligand's pharmacological properties.

Analysis of Opioid Receptor Crystal Structures Relevant to Ligand Binding

The advent of X-ray crystallography has provided high-resolution structures of the opioid receptors, offering unprecedented insight into the architecture of the ligand binding pocket. dolor.org.co While a crystal structure of a receptor in complex with this compound itself is not available, the structures of the mu- (MOR), delta- (DOR), and kappa- (KOR) opioid receptors bound to other morphinan-based ligands have revealed a conserved binding site and validated many of the predictions from molecular docking. dolor.org.coescholarship.org

The opioid receptor binding pocket is a deep, narrow cavity located within the transmembrane helical bundle. dolor.org.co The structures confirm that ligands like morphinans insert into this pocket, with the rigid core of the molecule making extensive contact with hydrophobic and aromatic residues from several transmembrane helices (TM2, TM3, TM5, TM6, and TM7). biorxiv.org

Key features of the binding pocket relevant to this compound derivatives include:

The Asp147 Anchor: Crystal structures of the MOR confirm the crucial role of Asp147 in TM3. biorxiv.org This residue is positioned to form the strong ionic interaction with the protonated nitrogen atom of morphinan ligands, anchoring them in the binding site. mdpi.combiorxiv.org

Aromatic and Hydrophobic Pockets: The binding site is rich in aromatic residues such as Tyrosine 148 (Y148), Tyrosine 326 (Y326), and Tryptophan 293 (W293), which form van der Waals and pi-pi stacking interactions with the aromatic rings of the ligands. biorxiv.orgmdpi.com These interactions are critical for stabilizing the ligand within the pocket.

The "Message-Address" Sub-pockets: The binding site can be conceptualized as having different regions that recognize specific parts of the ligand. The core morphinan structure (the "message") interacts with the conserved pocket including Asp147. Substituents, such as those at the N-17 or C-14 positions (the "address"), extend into more variable sub-pockets, allowing for subtype selectivity and modulation of activity. The region around TM2 and TM3, for example, can accommodate the C-14 substituent.

The crystal structure of the MOR bound to the irreversible morphinan antagonist β-funaltrexamine (β-FNA) covalently linked to Lysine 233 (K233) in TM5 provided early, critical insights into how this class of compounds orients itself. dolor.org.co More recent structures of receptors in active conformations bound to agonists have further illuminated the subtle conformational changes that lead to receptor activation. escholarship.org These structures collectively provide a static, yet highly detailed, blueprint that corroborates and refines the dynamic predictions from in silico docking studies, confirming the fundamental interactions that govern the pharmacology of this compound derivatives.

Structure Activity Relationship Sar of 14 Hydroxymorphine Analogues

Influence of the 14-Hydroxyl Group on Pharmacological Activity

The presence of a hydroxyl group at the 14-position of the morphinan (B1239233) nucleus is a key determinant of the pharmacological profile of these opioid derivatives. akjournals.comscienceopen.comresearchgate.net Its introduction can lead to profound changes in receptor binding, potency, and the nature of the intrinsic activity of the resulting analogues. akjournals.comjst.go.jp

Impact on Opioid Receptor Affinity and Potency

The introduction of a 14-hydroxyl group generally leads to an increase in opioid receptor affinity and analgesic potency, particularly when combined with other structural modifications. For instance, the addition of a 14-hydroxyl group to dihydromorphinone and dihydrocodeinone to form oxymorphone and oxycodone, respectively, results in compounds that are more potent than their 14-unsubstituted counterparts. akjournals.com Similarly, 14-hydroxy-dihydromorphine is a more potent analgesic than dihydromorphine. akjournals.com However, this effect is not universal, as 14-hydroxymorphine is less potent than morphine. akjournals.com

Alkylation of the 14-hydroxyl group can further enhance affinity and potency. For example, O-methylation of the 14-hydroxyl group in oxymorphone to produce 14-O-methyloxymorphone results in a compound with significantly increased binding affinity and agonist potency at the µ-opioid receptor (MOR). mdpi.comacs.org This trend is also observed in other 14-alkoxy-6-ketomorphinans, which exhibit extremely high opioid agonist potencies. akjournals.com The nature of the alkoxy group also plays a role; for instance, 14-O-benzyloxymorphone retains high subnanomolar affinity at the MOR, similar to 14-O-methyloxymorphone, but shows increased agonist potency. mdpi.com

The following table summarizes the in vitro opioid receptor binding affinities of selected 14-hydroxylated morphinans.

Compoundµ (Ki, nM)δ (Ki, nM)κ (Ki, nM)
Morphine 3.3519596.4
Oxymorphone 1.4179.132.6
14-O-Methyloxymorphone (14-OMO) 0.279.0810.3
14-Methoxymetopon (B146635) (14-MM) 0.2518.612.8
14-O-Phenylpropyloxymorphone (POMO) 0.0730.130.30

Data sourced from multiple studies. scienceopen.commdpi.comfrontiersin.org

Relationship to Agonist and Antagonist Profiles

The 14-hydroxyl group plays a crucial role in determining whether a morphinan derivative will act as an agonist, a partial agonist, or a pure antagonist. akjournals.compnas.org In the N-allyl and N-cyclopropylmethyl series, the presence of a 14-hydroxyl group is instrumental in conferring pure antagonist properties. akjournals.com For example, naloxone (B1662785) (N-allyl-14-hydroxydihydronormorphinone) and naltrexone (B1662487) (N-cyclopropylmethyl-14-hydroxydihydronormorphinone) are potent, pure opioid antagonists. akjournals.comresearchgate.net It is believed that the 14-hydroxyl group helps to stabilize the N-substituent in an equatorial conformation, which is thought to be the "antagonist conformation". pnas.org

In contrast, the corresponding compounds lacking the 14-hydroxyl group, such as nalorphine (B1233523) (N-allylnormorphine), exhibit mixed agonist-antagonist properties. researchgate.net Similarly, (-)-cyclorphan, which lacks the 14-hydroxyl group, is a potent analgesic agent, whereas its 14-hydroxylated counterpart, oxilorphan, is a narcotic antagonist. akjournals.com This highlights the pivotal role of the 14-hydroxyl group in shifting the pharmacological profile towards antagonism. akjournals.com

Stereochemical Considerations in 14-Hydroxylated Morphinans and Activity

The stereochemistry of the morphinan skeleton, particularly at the C-14 position, is a critical factor influencing pharmacological activity. The morphinan structure contains multiple chiral centers, leading to the possibility of various stereoisomers with distinct biological properties. mdpi.com The natural configuration of morphine is levorotatory. mdpi.com

Role of N-Substituents in Modulating this compound SAR

The substituent at the nitrogen atom (position 17) of the morphinan skeleton is a primary determinant of the pharmacological activity, and its interplay with the 14-hydroxyl group is crucial for the resulting SAR. akjournals.comscienceopen.comresearchgate.net

Substitution of the N-methyl group with larger alkyl or aralkyl groups can significantly alter the affinity and efficacy. For instance, replacing the N-methyl group in morphine and oxymorphone with an N-phenethyl group leads to a substantial increase in µ-opioid receptor affinity and agonist potency. scienceopen.comresearchgate.netsemanticscholar.org In the case of 14-methoxy-N-methylmorphinan-6-ones, this N-phenethyl substitution can convert selective µ-opioid receptor ligands into dual µ/δ-opioid receptor agonists. scienceopen.com

The size and nature of the N-substituent also influence the agonist/antagonist profile. As mentioned earlier, N-allyl and N-cyclopropylmethyl substituents, in combination with a 14-hydroxyl group, generally result in potent opioid antagonists like naloxone and naltrexone. akjournals.comresearchgate.net Other N-substituents, such as n-propyl, dimethylallyl, and propargyl on the noroxymorphone (B159341) structure, also produce antagonists, although they may be less potent and not "pure" antagonists. akjournals.com

The following table illustrates the effect of N-substituent variation on the µ-opioid receptor binding affinity of morphine and oxymorphone analogues.

Parent CompoundN-SubstituentAnalogueµ-Opioid Receptor Ki (nM)
Morphine -CH₃Morphine3.35
Morphine -CH₂CH₂PhN-Phenethylnormorphine0.25
Oxymorphone -CH₃Oxymorphone1.41
Oxymorphone -CH₂CH₂PhN-Phenethylnoroxymorphone0.12

Data sourced from a 2020 study. scienceopen.com

Effects of Other Morphinan Skeleton Modifications on SAR (e.g., C-5, C-6, C-17)

Modifications at other positions of the morphinan skeleton, in conjunction with the 14-hydroxyl group, further refine the SAR of these compounds.

The introduction of a methyl group at the C-5 position in 14-O-methyloxymorphone to create 14-methoxymetopon retains the high subnanomolar affinity for the MOR while reducing affinities for the δ- and κ-opioid receptors, thereby increasing MOR selectivity. mdpi.com However, introducing a 5-methyl group into oxymorphone slightly reduces its opioid agonist properties. akjournals.com

The C-6 position also plays a significant role. The conversion of the 6-hydroxyl group of morphine to a 6-keto group, as seen in the transition from dihydromorphine to dihydromorphinone, generally increases potency. akjournals.com The presence of a 6-keto group is not, however, essential for high MOR affinity in N-methylmorphinan agonists. acs.org Deletion of the 6-carbonyl group in some 14-hydroxylated N-methylmorphinan-6-ones does not significantly affect their antinociceptive potencies. acs.org Furthermore, sulfation at the C-6 position, as in 14-methoxycodeine-6-O-sulfate, can enhance affinity and efficacy at the MOR. mdpi.com

The N-17 substituent , as previously discussed, is a key modulator of activity. The replacement of the N-methyl group with an N-phenethyl moiety generally enhances µ-agonist potency. scienceopen.commdpi.com This modification in 14-methoxy-N-methylmorphinan-6-ones can also lead to dual µ/δ opioid receptor agonists. scienceopen.com

Advanced Analytical Techniques in 14 Hydroxymorphine Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 14-hydroxymorphine and its metabolites from complex mixtures, a critical step prior to their characterization and quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and analysis of this compound and related compounds. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the physicochemical properties of the analytes.

Reversed-phase chromatography is commonly employed, utilizing C18 or pentafluorophenyl (PFP) columns. nih.gov Isocratic and gradient elution methods are developed using mobile phases typically consisting of an aqueous component (like water with an acid modifier such as formic acid) and an organic solvent (such as acetonitrile or methanol). nih.govsielc.com The addition of formic acid helps to improve peak shape by protonating the amine functional group of the analytes. nih.gov

For separating structurally similar opioids, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity. sielc.comhelixchrom.com For instance, a method using a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid has been used to separate morphine and hydromorphone. sielc.com Another approach involves ion-pair chromatography, where an agent like sodium dodecyl sulfate (B86663) (SDS) is added to the mobile phase to enhance the separation of opioids. google.compatsnap.com

The detection of this compound and its metabolites following HPLC separation is often achieved using ultraviolet (UV) detection or, for higher sensitivity and specificity, mass spectrometry. sielc.comptfarm.pl

Table 1: Examples of HPLC Conditions for Opioid Analysis

ParameterMethod 1 (Reversed-Phase) nih.govMethod 2 (Mixed-Mode) sielc.comMethod 3 (Ion-Pair) google.com
ColumnThermo Scientific AccuCore PFP (50 x 2.1 mm, 2.6 µm)Primesep 100 (4.6 x 150 mm, 5 µm)Reversed-phase column
Mobile PhaseA: Water + 0.1% Formic Acid B: Methanol + 0.1% Formic Acid (Gradient)Acetonitrile/Water (30/70) with 0.2% Sulfuric Acid (Isocratic)Aqueous buffer with Sodium Dodecyl Sulfate (SDS) and Acetic Acid / Acetonitrile:Methanol (Isocratic)
Flow RateNot specified1.0 ml/minNot specified
DetectionMass Spectrometry (MS/MS)UV at 200 nmUV
AnalytesMorphine, Hydromorphone, and metabolitesMorphine, HydromorphoneHydromorphone and related opioids

Spectrometric Characterization

Spectrometric methods provide detailed information regarding the mass and structure of molecules, making them indispensable for the unambiguous identification of this compound and the structural elucidation of its derivatives.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific identification and quantification of this compound. nih.govlongdom.org This technique allows for the detection of analytes at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.govlongdom.org

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules [M+H]+ of the analytes in the positive ion mode. nih.govlongdom.org Tandem mass spectrometry (MS/MS) is then employed for enhanced selectivity. In this mode, a specific precursor ion (the [M+H]+ ion of the analyte) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and reduces matrix interference. nih.govlongdom.org For example, in the analysis of morphine, the transition of m/z 286 → 165 is often monitored. longdom.org

High-resolution mass spectrometry (HRMS) can also be utilized to determine the elemental composition of the molecule by providing a highly accurate mass measurement, further confirming its identity. fda.gov LC-MS methods are rigorously validated to ensure their accuracy, precision, linearity, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). nih.govfda.gov

Table 2: Mass Spectrometry Parameters for Opioid Analysis

ParameterMethod for Morphine & Metabolites nih.govMethod for Morphine & M6G longdom.org
Mass SpectrometerTSQ Vantage tandem mass spectrometerTandem mass spectrometer
Ionization SourceHeated Electrospray Ionization (HESI)Electrospray Ionization (ESI)
Ionization ModePositivePositive
Monitoring ModeSelected Reaction Monitoring (SRM)Multiple Reaction Monitoring (MRM)
Example Precursor → Product Ion (Morphine)Not specifiedm/z 286 → 165
Example Precursor → Product Ion (M6G)Not specifiedm/z 462 → 286
Lower Limit of Quantification (LLOQ)5 ng/mL (for Morphine)500 pg/mL (for Morphine)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel this compound derivatives. nih.govnih.gov While MS provides information about mass and fragmentation, NMR reveals the precise arrangement of atoms within a molecule, allowing for the complete characterization of its chemical structure. encyclopedia.pub

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. nih.gov The ¹H NMR spectrum gives details on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

For complex molecules like this compound derivatives, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. nih.gov These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded, which is essential for determining the stereochemistry and conformation of the molecule. nii.ac.jp

Conformational analysis of morphinan (B1239233) derivatives has shown that intramolecular interactions, such as hydrogen bonding involving the 14-hydroxy group, can significantly influence the molecule's shape, which can be studied using techniques like NOESY. nii.ac.jp By combining the information from these various NMR experiments, researchers can unambiguously determine the constitution, configuration, and conformation of new this compound derivatives.

Table 3: NMR Experiments for Structural Elucidation of this compound Derivatives

NMR ExperimentTypeInformation Provided
¹H NMR1DChemical environment, connectivity, and number of protons.
¹³C NMR1DNumber and type of carbon atoms (e.g., CH₃, CH₂, CH, C).
COSY2DIdentifies ¹H-¹H spin-spin coupling networks; establishes proton connectivity.
HSQC2DCorrelates protons with their directly attached carbons (¹JCH).
HMBC2DShows long-range correlations (2-3 bonds) between protons and carbons (nJCH); connects molecular fragments.
NOESY2DIdentifies protons that are close in space; helps determine stereochemistry and conformation. nii.ac.jp

Q & A

Q. What are the standard methodologies for detecting 14-Hydroxymorphine in biological samples?

  • Methodological Answer : Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or radioisotope tracing, depending on the experimental goals. For cell-free systems, fractionation via centrifugation (e.g., 100,000 × g to separate cytosolic components) combined with radioactivity measurements (counts/min) can quantify this compound distribution . Ensure protocols align with reproducibility standards by detailing centrifugation parameters, protein concentrations, and validation against control fractions.

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : Synthesis often involves microbial transformation of morphine using Arthrobacter spp. or enzymatic pathways. Key steps include optimizing reaction conditions (e.g., pH, temperature) and validating yields via comparative analysis of supernatant and pellet fractions after centrifugation. For example, the 100,000 × g supernatant fraction showed the highest this compound activity (6,425 counts/min per ml) . Document synthesis protocols rigorously to enable replication .

Q. What are the primary pharmacological profiles of this compound compared to morphine?

  • Methodological Answer : Conduct in vitro assays (e.g., opioid receptor binding affinity) and in vivo behavioral studies (e.g., analgesic efficacy in rodent models). Historical studies compared side-effect liabilities using constipation assays in mice, noting that this compound exhibits distinct metabolic and constipating profiles relative to morphine . Standardize dose-response curves and cross-reference results with prior literature to validate findings.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic conversion rates of morphine to this compound?

  • Methodological Answer : Discrepancies may arise from differences in microbial strains or fractionation methods. Replicate experiments using cell-free extracts (e.g., Arthrobacter spp.) and compare activity across fractions (supernatant vs. pellets). For instance, the 100,000 × g supernatant fraction yielded 6,425 counts/min per ml, while pellets showed minimal activity . Use statistical tools (e.g., ANOVA) to assess variability and integrate meta-analyses of historical data .

Q. What regulatory considerations must be addressed when handling this compound in laboratory settings?

  • Methodological Answer : Classified as a controlled substance under Schedule 2 (Class A) in certain jurisdictions, this compound requires strict documentation of storage, disposal, and ethical approvals. Follow guidelines for controlled substance research, including secure storage protocols and compliance with local legislation (e.g., the UK Misuse of Drugs Act 1971) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.